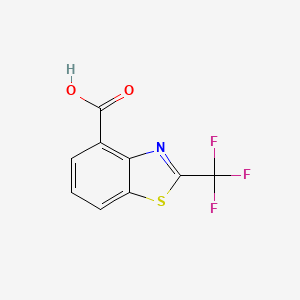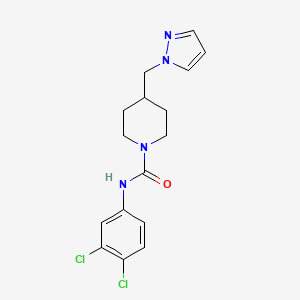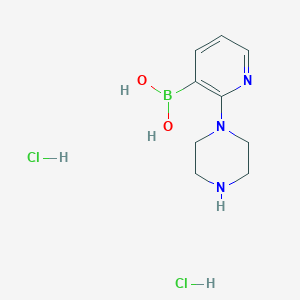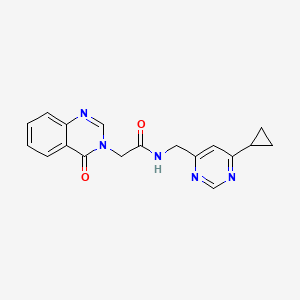
Acide 2-(trifluorométhyl)-1,3-benzothiazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their unique properties . They are known to improve the biological activity of compounds, and their introduction into molecules can significantly alter the physical and chemical properties of the parent compound .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 2-trifluoromethyl thiazoles can be synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they have been involved in coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can significantly alter these properties. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase of acidity .Applications De Recherche Scientifique
- Application: En empreinte moléculaire, il aide à créer des sites de liaison spécifiques qui reconnaissent les molécules de nicotine, conduisant à des applications potentielles dans la délivrance de médicaments et les biosenseurs .
- Application: Il participe à la formation de carrés moléculaires homométalliques et hétérométalliques, démontrant son rôle dans la création de structures complexes .
- Application: Il est utilisé pour synthétiser divers herbicides, fongicides et insecticides, contribuant à la lutte contre les maladies des plantes et les ravageurs .
- Application: Ces dérivés servent d'intermédiaires polyvalents pour préparer des composés fluorés plus complexes en chimie organique synthétique .
- Application: L'acide 2-(trifluorométhyl)-1,3-benzothiazole-4-carboxylique, avec son groupe trifluorométhyle, peut être utilisé comme réactif de bore dans cette réaction de formation de liaison carbone-carbone largement appliquée .
Empreinte moléculaire de la nicotine
Construction de structures moléculaires complexes
Synthèse d'herbicides, de fongicides et d'insecticides
Préparation d'α-(trifluorométhyl)styrènes
Réactifs de bore dans le couplage de Suzuki–Miyaura
Synthèse de polybenzimidazole
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Trifluridine, a nucleoside metabolic inhibitor, is an example of a drug that contains a trifluoromethyl group. It is used to treat keratoconjunctivitis and epithelial keratitis caused by simplex virus, and as a part of chemotherapy for certain types of metastatic gastrointestinal cancers .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, Fluoro-3-(trifluoromethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)-1,3-benzothiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)8-13-6-4(7(14)15)2-1-3-5(6)16-8/h1-3H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVHMQXKZFMJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)



![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2404038.png)


![1-(2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2404041.png)

![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)
